molecular formula C17H10O4 B2427386 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one CAS No. 898430-01-8

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one

Cat. No. B2427386
CAS RN: 898430-01-8
M. Wt: 278.263
InChI Key: ZSADBVXZEDCHBR-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one, also known as flavone, is a naturally occurring compound found in various plants. It is a yellow crystalline solid that has been shown to possess a wide range of biological activities. Flavone has been the subject of much scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Electrochemical Synthesis and Study

Electrochemical Study and Synthesis : The electrochemical oxidation of various compounds in the presence of nucleophiles has been studied for the synthesis of new benzofuran derivatives. For instance, the electrochemical synthesis of benzofuran derivatives has been successfully performed, indicating a potential route for the generation of compounds related to 4-(1-Benzofuran-2-yl)-6-hydroxychromen-2-one. This method offers a novel approach for the synthesis of benzofuran derivatives in good yield and purity, highlighting the importance of electrochemical methods in organic synthesis (Moghaddam et al., 2006).

Polymer Material Research

Dielectric and Thermal Properties : The synthesis of methacrylate polymers bearing chalcone side groups and their dielectric and thermal properties have been investigated. Such research indicates the potential application of benzofuran derivatives in the development of materials with specific dielectric properties, which could be relevant for electronic applications (Çelik & Coskun, 2018).

Antioxidant and Antimicrobial Activity

Synthesis and Antioxidant Activity : Another study explored the synthesis of benzofuran derivatives via Strecker reaction and their antioxidant activity. This demonstrates the interest in benzofuran derivatives for potential therapeutic applications, specifically for their antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Ezzatzadeh & Hossaini, 2018).

Synthetic Methodology Development

One-Pot Synthesis Approaches : Research into one-pot synthesis methods for benzofuran derivatives showcases the ongoing efforts to develop more efficient and sustainable synthetic routes. These methods are crucial for the synthesis of complex molecules like this compound and highlight the synthetic versatility of benzofuran scaffolds (Sha & Liu, 2019).

properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSADBVXZEDCHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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